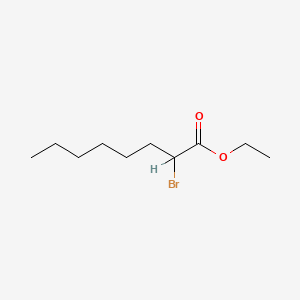

Ethyl 2-bromooctanoate

Vue d'ensemble

Description

Ethyl 2-bromooctanoate (CAS 5445-29-4) is a brominated ester with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.16 g/mol . It is commonly used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions and alkylation processes. The compound is stored under dark, inert conditions at room temperature to prevent decomposition . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions such as avoiding inhalation and direct contact .

Méthodes De Préparation

Ethyl 2-bromooctanoate can be synthesized through several methods. One common synthetic route involves the bromination of octanoic acid followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2). The resulting 2-bromooctanoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound .

Analyse Des Réactions Chimiques

Ethyl 2-bromooctanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction Reactions: The compound can be reduced to ethyl octanoate using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of 2-bromooctanoic acid using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-bromooctanoate serves as an essential reagent in organic synthesis. Its bromine atom allows it to participate in nucleophilic substitution reactions, where it can be transformed into various derivatives:

- Nucleophilic Substitution : In one study, this compound was reacted with tertiary alkylamines in the presence of triethylamine to produce thioether derivatives. This reaction demonstrated the compound's utility in synthesizing complex organic molecules through controlled substitution processes .

- Formation of Cationic Polymers : The compound has been employed as an initiator in copper-mediated polymerization techniques, leading to the synthesis of cationic polymers. These polymers exhibited promising antimicrobial properties, indicating potential applications in biomedical fields .

Polymer Chemistry

This compound is particularly valuable in polymer chemistry due to its ability to initiate radical polymerization:

- Cationic Polymerization : The compound has been utilized to create libraries of cationic polymers that mimic antibacterial peptides. These polymers demonstrated effective antimicrobial activity against various bacterial strains, highlighting their potential for therapeutic applications .

- Atom Transfer Radical Polymerization : It can also serve as a catalyst in atom transfer radical polymerization, facilitating the formation of well-defined polymer architectures with specific functionalities .

Medicinal Chemistry

In medicinal chemistry, this compound's reactivity is leveraged to develop new pharmaceutical compounds:

- Intermediate for Drug Synthesis : The compound acts as an intermediate in synthesizing various bioactive molecules, including potential drug candidates targeting specific biological pathways .

- Antimicrobial Agents : The derivatives formed from this compound have been explored for their antimicrobial properties, providing insights into developing new antibiotics or antibacterial agents .

Case Study 1: Antimicrobial Polymer Development

A series of cationic polymers were synthesized using this compound as an initiator. These polymers were characterized for their antimicrobial activity against E. coli and other pathogens. Results indicated that certain polymers exhibited significant membrane-disrupting activity, leading to bacterial cell death.

| Polymer Type | Degree of Polymerization | Antimicrobial Activity |

|---|---|---|

| Cationic Polymer A | Low | Moderate |

| Cationic Polymer B | High | High |

Case Study 2: Nucleophilic Substitution Reactions

In a study focusing on nucleophilic substitutions involving this compound, researchers optimized reaction conditions to minimize byproducts and enhance yield. The findings emphasized the importance of temperature control and base selection in achieving desired product formation.

| Reaction Condition | Base Used | Yield (%) |

|---|---|---|

| High Temperature | Triethylamine | 75 |

| Low Temperature | Sodium Hydroxide | 85 |

Mécanisme D'action

The mechanism of action of ethyl 2-bromooctanoate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Ethyl 2-bromooctanoate belongs to a broader class of brominated esters. Below is a detailed comparison with structurally related compounds:

Structural Analogues: Chain Length and Bromine Position

Ethyl Bromoacetate (CAS 105-36-2)

- Molecular Formula : C₄H₇BrO₂; MW : 167.00 g/mol .

- Key Differences: The shorter two-carbon chain and bromine at the α-position make it highly reactive in alkylation but more prone to hydrolysis compared to this compound. It is also more volatile (boiling point ~158°C) .

Mthis compound (CAS 5445-22-7)

Ethyl 2-bromopentanoate (CAS 615-83-8)

- Molecular Formula : C₇H₁₃BrO₂; MW : 209.08 g/mol .

- Key Differences: The shorter five-carbon chain results in a lower boiling point (191°C) and reduced lipophilicity, limiting its utility in lipid-mediated biological systems compared to this compound .

Physicochemical Properties

Notes:

- Longer carbon chains (e.g., octanoate vs. pentanoate) increase molecular weight and boiling points due to stronger van der Waals interactions .

- Ethyl esters generally exhibit higher density and lower volatility compared to methyl esters .

Nucleophilic Substitution

This compound undergoes SN2 reactions with nucleophiles like thiols (e.g., in the synthesis of pirinixic acid derivatives) . However, β-elimination to form α,β-unsaturated esters competes under high temperatures or with bulky bases (e.g., triethylamine), necessitating optimized conditions (lower temperatures, milder bases) . In contrast, Ethyl bromoacetate’s α-bromine allows faster SN2 reactivity but is more susceptible to elimination due to steric accessibility .

Activité Biologique

Ethyl 2-bromooctanoate (C10H19BrO2) is an ester compound with significant biological relevance, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C10H19BrO2

- Molecular Weight : 251.16 g/mol

- CAS Number : 5445-29-4

- Boiling Point : 137-140 °C

- Density : 1.167 g/mL at 25 °C

- Flash Point : 224 °F

Synthesis and Reactivity

This compound can be synthesized through various methods, including bromination of octanoic acid derivatives. It is known to undergo reactions such as nucleophilic substitutions and coupling reactions with phosphites, which are useful in creating more complex molecules .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against several bacterial strains, showing effective inhibition. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Potential

Research has highlighted the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in specific cancer types, suggesting its potential as a chemotherapeutic agent. The compound's bromine atom is thought to play a crucial role in enhancing its reactivity towards cancer cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, which could be beneficial in treating diseases related to enzyme overactivity. For example, it has shown promise as a potential inhibitor of certain lipases and proteases, which are critical in metabolic pathways .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Cytotoxic Effects on Cancer Cells :

- In a controlled experiment involving human breast cancer cells (MCF-7), this compound exhibited IC50 values around 30 µM, indicating substantial cytotoxicity compared to control groups treated with standard chemotherapeutics.

-

Enzyme Activity Modulation :

- Inhibition assays showed that this compound could decrease lipase activity by approximately 60% at a concentration of 100 µM, suggesting its potential role in weight management or metabolic disorders.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H19BrO2 |

| Molecular Weight | 251.16 g/mol |

| Boiling Point | 137-140 °C |

| Density | 1.167 g/mL |

| Flash Point | 224 °F |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Cytotoxicity | IC50 = 30 µM in MCF-7 cells |

| Enzyme Inhibition | Lipase inhibition ~60% at 100 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-bromooctanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or bromination of octanoic acid derivatives. A common method involves reacting 2-bromooctanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux. Key parameters include stoichiometric ratios (1:1.2 acid-to-ethanol), temperature control (70–80°C), and reaction time (6–8 hours). Post-synthesis, purification via fractional distillation or column chromatography is critical to achieve >97% purity . Yield optimization requires monitoring by TLC or GC-MS to identify side products like unreacted starting materials or diesters.

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (251.16 g/mol) and detect impurities .

- NMR Spectroscopy: H NMR should show characteristic peaks: δ 4.2 ppm (quartet, -OCHCH), δ 1.3–1.6 ppm (m, alkyl chain), and δ 4.4 ppm (multiplet, -CHBr-) .

- FT-IR: Confirm ester carbonyl (C=O) at ~1740 cm and C-Br stretch at ~550 cm .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in a dark, inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent hydrolysis or photodegradation. Use amber glass containers and avoid prolonged exposure to moisture, as the ester group is susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do reaction parameters influence the stereochemical outcome in this compound-mediated nucleophilic substitutions?

The bromine atom at the α-position makes the compound a substrate for S2 reactions. Steric hindrance from the octyl chain can reduce reaction rates, but polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility. Kinetic studies using chiral HPLC or C NMR can track inversion of configuration, while computational modeling (DFT) predicts transition-state energetics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data may arise from solvent effects, residual moisture, or tautomerism. For example, unexpected splitting in H NMR could indicate diastereomer formation. Cross-validate using multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) and reference databases like CAS Common Chemistry .

Q. How can this compound be utilized in enzyme inhibition studies?

The brominated ester can act as an electrophilic probe in covalent enzyme inhibition. For instance, it may target serine hydrolases via nucleophilic attack on the active site. Activity-based protein profiling (ABPP) with fluorogenic substrates or LC-MS/MS can map binding sites and quantify inhibition kinetics .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies (C-Br: ~65 kcal/mol) and transition states. Solvent effects are incorporated using continuum models (e.g., PCM), while molecular dynamics track conformational changes in the alkyl chain during reactions .

Q. Methodological Considerations

Q. How to design experiments comparing this compound’s reactivity with analogous bromoesters?

Use a controlled kinetic study:

- Variables: Chain length (C4 vs. C8 bromoesters), solvent polarity, nucleophile strength (e.g., iodide vs. thiols).

- Data Collection: Monitor reaction rates via UV-Vis (for colored nucleophiles) or conductometric titration.

- Analysis: Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with steric/electronic effects .

Q. What ethical standards apply when publishing spectroscopic or synthetic data for this compound?

Ensure reproducibility by disclosing raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Adhere to ACS or RSC guidelines for spectral interpretation and avoid selective data reporting. Cite prior methodologies from authoritative sources like NIST or ECHA .

Q. Data Management and Validation

Q. How to securely archive and share research data for this compound studies?

Use institutional repositories (e.g., Zenodo, Figshare) with DOI assignment. For sensitive data, employ encrypted storage and access controls. Metadata should include synthesis protocols, instrument calibration details, and CAS registry numbers (5445-29-4) .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

Perform triplicate experiments under identical conditions. Use ANOVA to assess inter-batch variability and Grubbs’ test to identify outliers. Report confidence intervals (95%) for yields and purity .

Propriétés

IUPAC Name |

ethyl 2-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQJOKSCSVMZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031644 | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-29-4 | |

| Record name | Octanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.